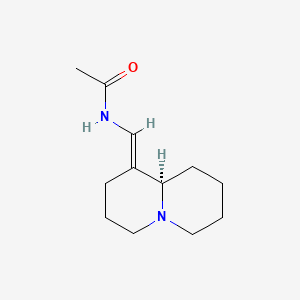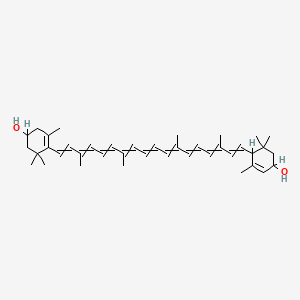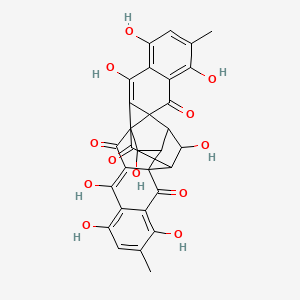
LY 201409
Overview
Description
It has been studied for its effectiveness in antagonizing maximal electroshock-induced seizures in animal models, such as mice and rats . This compound is of significant interest in the field of pharmacology due to its potential therapeutic applications in treating epilepsy and other seizure disorders .
Preparation Methods
The synthesis of LY-201409 involves the structural modification of LY-201116, another benzamide anticonvulsant. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired benzamide structure. Industrial production methods for LY-201409 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
LY-201409 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LY-201409 may result in the formation of a corresponding benzamide oxide, while reduction may yield a benzylamine derivative .
Scientific Research Applications
LY-201409 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzamide derivatives.
Biology: It is used to investigate the biochemical pathways involved in seizure disorders and to develop new anticonvulsant therapies.
Medicine: LY-201409 is studied for its potential therapeutic applications in treating epilepsy and other neurological disorders.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of LY-201409 involves its interaction with specific molecular targets in the brain. It is believed to exert its anticonvulsant effects by modulating the activity of neurotransmitter receptors and ion channels involved in the propagation of seizure activity. The exact molecular pathways and targets are still under investigation, but it is known that LY-201409 can effectively reduce the frequency and severity of seizures in animal models .
Comparison with Similar Compounds
LY-201409 is structurally similar to other benzamide anticonvulsants, such as LY-201116. . Other similar compounds include:
LY-201116: An effective anticonvulsant but rapidly metabolized by N-acetylation.
LY-2090314: Another benzamide derivative studied for its potential therapeutic applications.
LY-201409’s unique structural modifications make it a promising candidate for further research and development in the field of anticonvulsant therapies .
Properties
CAS No. |
109306-94-7 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H20N2O/c1-10-6-5-7-11(2)16(10)19-17(20)14-8-12(3)15(18)13(4)9-14/h5-9H,18H2,1-4H3,(H,19,20) |
InChI Key |
ZSXGPMMRFFQFCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C(=C2)C)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C(=C2)C)N)C |
Appearance |
Solid powder |
| 109306-94-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide LY 201409 LY-201409 LY201409 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(4-Bromophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B1675529.png)



![2-[(Z)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B1675536.png)

